2-Phenylcyclohexanol structure and stereochemistry
2-Phenylcyclohexanol structure and stereochemistry
An In-depth Technical Guide to the Structure and Stereochemistry of 2-Phenylcyclohexanol
Abstract
This technical guide provides a comprehensive exploration of 2-phenylcyclohexanol, a pivotal chiral molecule in modern synthetic chemistry. We delve into the foundational principles of its stereochemistry, detailing the structural nuances of its four distinct stereoisomers. This document outlines robust, field-proven methodologies for both the stereoselective synthesis and the chiral resolution of 2-phenylcyclohexanol, with an emphasis on the causal factors governing stereochemical outcomes. Furthermore, we present a detailed guide to the spectroscopic characterization of these isomers, enabling researchers to unambiguously determine their structure and purity. This guide is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this versatile chiral auxiliary.
The Architectural Foundation: Structure and Stereoisomerism
2-Phenylcyclohexanol is a disubstituted cycloalkane featuring a phenyl group and a hydroxyl group on adjacent carbon atoms (C1 and C2). The presence of these two stereogenic centers gives rise to a total of four possible stereoisomers (2n, where n=2). These isomers exist as two pairs of enantiomers. The critical distinguishing feature between these pairs is their diastereomeric relationship, defined as cis or trans based on the relative orientation of the two substituents.
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Trans Isomers : The hydroxyl (-OH) and phenyl (-C₆H₅) groups are on opposite faces of the cyclohexane ring. This pair consists of the (1R,2S) and (1S,2R) enantiomers.
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Cis Isomers : The hydroxyl and phenyl groups are on the same face of the ring. This pair consists of the (1R,2R) and (1S,2S) enantiomers.
The stereochemical integrity of 2-phenylcyclohexanol is paramount, as its utility as a chiral auxiliary in asymmetric synthesis depends entirely on the use of a single, pure enantiomer.[1][2] The enantiomers of trans-2-phenylcyclohexanol are particularly valuable and have been employed in a wide array of stereoselective transformations.[1][2][3]
Conformational Analysis: The Energetic Landscape
The stereochemical behavior of 2-phenylcyclohexanol is governed by the conformational preferences of the cyclohexane ring. To minimize steric strain, the bulky phenyl group overwhelmingly prefers an equatorial position in the stable chair conformation. This preference dictates the orientation of the hydroxyl group.
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Trans Isomers (e.g., (1R,2S)) : For the phenyl group to be equatorial, the hydroxyl group must also be in an equatorial position. This (diequatorial) conformation is the most stable state for the trans isomer.
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Cis Isomers (e.g., (1S,2S)) : For the phenyl group to be equatorial, the hydroxyl group is forced into an axial position. This (equatorial, axial) arrangement is the most stable conformation for the cis isomer.
These conformational differences are not merely theoretical; they have profound and measurable consequences on the molecule's spectroscopic properties, particularly in ¹H NMR, which will be discussed in Section 3.
Stereoisomer Relationships
The relationship between the four stereoisomers is crucial for understanding their synthesis and separation.
Figure 1: Stereochemical relationships between the isomers of 2-phenylcyclohexanol.
Synthesis and Purification: Accessing Stereopure Material
The practical application of 2-phenylcyclohexanol hinges on the ability to produce it in an enantiomerically pure form. This can be achieved through two primary strategies: direct asymmetric synthesis or the resolution of a racemic mixture.
Racemic Synthesis: The Starting Point
A common and efficient method for preparing racemic trans-2-phenylcyclohexanol involves the copper-catalyzed ring-opening of cyclohexene oxide with a phenyl Grignard reagent.[3][4] The reaction mechanism favors an anti-addition, leading to the preferential formation of the trans diastereomer.
Experimental Protocol: Synthesis of Racemic trans-2-Phenylcyclohexanol [3]
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Grignard Reagent Preparation : In a 3-L, three-necked flask under a nitrogen atmosphere, charge magnesium turnings (35.3 g, 1.47 mol) and 170 mL of dry tetrahydrofuran (THF).
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Add a solution of bromobenzene (155 mL, 1.47 mol) in 250 mL of dry THF dropwise to initiate the formation of phenylmagnesium bromide. After the addition is complete, add 1 L of dry THF.
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Copper Catalysis and Ring Opening : Cool the Grignard solution to -30°C. Add purified copper(I) chloride (6.53 g, 0.066 mol).
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Stir the resulting mixture for 10 minutes, then add a solution of cyclohexene oxide (101 mL, 1.0 mol) in 100 mL of THF dropwise over 1.5 hours, maintaining the temperature at -30°C.
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Workup : After the addition, allow the reaction mixture to warm to 0°C and stir for an additional 2 hours. Quench the reaction by the slow addition of 500 mL of a saturated aqueous solution of ammonium sulfate.
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Isolation : Separate the organic layer. Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purification : Recrystallize the crude solid from pentane to afford pure racemic trans-2-phenylcyclohexanol.
Stereoselective Synthesis: The Sharpless Asymmetric Dihydroxylation Route
For direct access to a single enantiomer, the Sharpless Asymmetric Dihydroxylation (AD) of 1-phenylcyclohexene is a powerful and reliable method.[1][5][6] This reaction utilizes a chiral osmium catalyst to deliver two hydroxyl groups to a specific face of the alkene, creating a chiral diol with high enantiomeric excess. Subsequent selective reduction of the benzylic hydroxyl group yields the target enantiopure trans-2-phenylcyclohexanol.[1][5][7]
Causality : The choice of the chiral ligand (e.g., (DHQ)₂-PHAL or (DHQD)₂-PHAL) in the AD-mix dictates the facial selectivity of the dihydroxylation, thereby determining which enantiomer of the diol is formed. This control is the cornerstone of the entire asymmetric sequence.
Experimental Protocol: Synthesis of (+)-(1S,2R)-trans-2-Phenylcyclohexanol [1]
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Asymmetric Dihydroxylation : To a 3-L flask with mechanical stirring, add 375 mL of water. Sequentially add potassium ferricyanide (247 g, 0.75 mol), potassium carbonate (103.5 g, 0.75 mol), and AD-mix-β (350 g).
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Cool the mixture to 0°C and add 1-phenylcyclohexene (39.5 g, 0.25 mol) dissolved in 375 mL of t-butanol.
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Stir the reaction vigorously at 0°C for 24-36 hours until the reaction is complete (monitored by TLC/GC).
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Workup : Add sodium sulfite (125 g) and stir for 1 hour. Extract the mixture with ethyl acetate (3 x 250 mL). Dry the combined organic layers over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield crude (1R,2R)-1-phenylcyclohexane-1,2-diol.
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Reductive Deoxygenation : In a 1-L flask under a nitrogen atmosphere, charge the crude diol and 250 mL of anhydrous ethanol.
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Carefully add activated W-2 Raney Nickel (approx. 250 g slurry in ethanol). Caution : Raney Nickel is pyrophoric when dry and must be handled as a slurry.
-
Heat the mixture to reflux for 4-6 hours.
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Isolation : Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite to remove the catalyst. Wash the filtrate with water, dry the organic phase, and concentrate to yield the crude product.
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Purification : Recrystallize from hexanes to afford enantiomerically pure (+)-(1S,2R)-trans-2-phenylcyclohexanol.
Figure 2: Workflow for the asymmetric synthesis of (+)-(1S,2R)-trans-2-phenylcyclohexanol.
Chiral Resolution: Enzymatic Kinetic Resolution
An alternative to asymmetric synthesis is the separation of a racemic mixture, a process known as resolution.[8] Enzymatic kinetic resolution is a highly efficient method that leverages the stereoselectivity of enzymes. For 2-phenylcyclohexanol, lipases are commonly used to selectively acylate one enantiomer, leaving the other unreacted.[3][4]
Causality : The enzyme's chiral active site accommodates one enantiomer of the alcohol much more readily than the other. This difference in binding and reaction rate allows for the separation of the fast-reacting enantiomer (as its ester) from the slow-reacting enantiomer (as the unreacted alcohol).
Experimental Protocol: Lipase-Catalyzed Resolution of (±)-trans-2-Phenylcyclohexanol [3]
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Esterification Setup : Dissolve racemic trans-2-phenylcyclohexyl chloroacetate (prepared from the racemic alcohol) in a phosphate buffer solution.
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Enzymatic Hydrolysis : Add a lipase, such as from Pseudomonas fluorescens (PFL), to the solution. The enzyme will selectively hydrolyze the chloroacetate ester of one enantiomer (e.g., the (1S,2R) ester) back to the alcohol, while leaving the other (e.g., the (1R,2S) ester) largely untouched.
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Monitoring : Monitor the reaction progress to approximately 50% conversion to maximize both yield and enantiomeric excess of the separated products.
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Separation : Stop the reaction and extract the mixture. The unreacted chloroacetate ester and the newly formed alcohol will have different polarities, allowing for their separation by column chromatography.
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Final Hydrolysis : The separated, enantiomerically enriched chloroacetate ester can then be hydrolyzed (e.g., with NaOH) to yield the other enantiomer of the alcohol.
Spectroscopic and Analytical Characterization
Unambiguous characterization is essential to confirm the identity, diastereomeric ratio, and enantiomeric purity of 2-phenylcyclohexanol samples.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for distinguishing between the cis and trans diastereomers.[9][10] The key lies in the coupling constant (J-value) between the protons on C1 (the CH-OH proton, Hₐ) and C2 (the CH-Ph proton, Hₑ).
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trans-Isomer : In its stable diequatorial conformation, the Hₐ and Hₑ protons are diaxial. According to the Karplus relationship, this anti-periplanar (180°) relationship results in a large coupling constant (³J ≈ 10-13 Hz) .
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cis-Isomer : In its stable equatorial-axial conformation, the Hₐ and Hₑ protons have a gauche relationship (approx. 60° dihedral angle). This results in a small coupling constant (³J ≈ 2-5 Hz) .
This significant difference in J-values provides a definitive diagnostic handle for assigning the relative stereochemistry.
| Parameter | trans-2-Phenylcyclohexanol | cis-2-Phenylcyclohexanol | Rationale |
| Most Stable Conformation | Phenyl (eq), OH (eq) | Phenyl (eq), OH (ax) | Minimizes steric strain from bulky phenyl group. |
| Hₐ-Hₑ Relationship | Diaxial | Axial-Equatorial | Dictated by the stable conformation. |
| Dihedral Angle (Hₐ-C-C-Hₑ) | ~180° | ~60° | Geometric relationship in the chair form. |
| ¹H NMR Coupling (³Jₐₑ) | Large (10-13 Hz) | Small (2-5 Hz) | Karplus relationship: coupling is maximized at 0° and 180°. |
Infrared (IR) Spectroscopy
The IR spectrum is useful for confirming the presence of key functional groups but is not typically used to differentiate stereoisomers.[11][12]
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O-H Stretch : A strong, broad absorption in the region of 3200-3600 cm⁻¹.
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C-H Stretch (sp³) : Absorptions just below 3000 cm⁻¹ (e.g., 2850-2950 cm⁻¹).
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C-H Stretch (sp²) : Absorptions just above 3000 cm⁻¹.
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C=C Stretch (Aromatic) : Peaks around 1450-1600 cm⁻¹.
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C-O Stretch : A strong absorption in the 1050-1150 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern.[13][14]
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Molecular Ion (M⁺) : The molecular weight of 2-phenylcyclohexanol is 176.26 g/mol . The molecular ion peak is expected at m/z = 176.[13]
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Fragmentation : Common fragmentation pathways include the loss of water (M-18) to give a peak at m/z = 158, and cleavage of the cyclohexane ring. A prominent peak is often observed at m/z = 91, corresponding to the tropylium cation ([C₇H₇]⁺).
Chiral Analysis for Enantiomeric Purity
To determine the enantiomeric excess (ee) of a chiral sample, specialized analytical techniques are required.
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Chiral High-Performance Liquid Chromatography (HPLC) : The sample is passed through a column containing a chiral stationary phase (CSP). The two enantiomers form transient diastereomeric complexes with the CSP, leading to different interaction strengths and thus different retention times, allowing for their separation and quantification.[1]
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Chiral Gas Chromatography (GC) : Similar to chiral HPLC, this method uses a capillary column with a chiral stationary phase to separate the enantiomers in the gas phase.
Conclusion
2-Phenylcyclohexanol is more than a simple alcohol; it is a sophisticated chemical tool whose power is unlocked through a precise understanding of its three-dimensional structure. The ability to control and verify its stereochemistry—distinguishing between cis and trans diastereomers and separating the respective enantiomers—is fundamental to its successful application in asymmetric synthesis. The protocols and analytical principles detailed in this guide represent a validated, industry-standard approach to the synthesis, resolution, and characterization of this indispensable chiral auxiliary. Mastery of these concepts and techniques empowers researchers to leverage 2-phenylcyclohexanol to its full potential in the development of complex, stereochemically defined molecules.
References
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Gonzalez, J., Aurigemma, C., & Truesdale, L. (2004). Synthesis of (+)-(1S,2R)- and (−)-(1R,2S)-trans-2-Phenylcyclohexanol Via Sharpless Asymmetric Dihydroxylation (AD). Organic Syntheses, 79, 93. [Link]
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Whitesell, J. K., & Helbling, A. M. (1977). Practical Enzymatic Resolution of Chiral Auxiliaries - Enantiomerically Pure trans-2-Phenylcyclohexanol and trans-2-(α-Cumyl)cyclohexanol. CHIMIA International Journal for Chemistry, 31(12), 449-451. [Link]
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Scribd. (n.d.). 4. 1H NMR spectra are shown below for a single diastereomer of 2-phenyl-1-cyclohexanol. [Link]
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National Institute of Standards and Technology (NIST). (n.d.). trans-2-Phenyl-1-cyclohexanol. NIST Chemistry WebBook. [Link]
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Whitesell, J. K., Chen, H. H., & Lawrence, R. M. (1985). trans-2-Phenylcyclohexanol. A powerful and readily available chiral auxiliary. The Journal of Organic Chemistry, 50(23), 4663–4664. [Link]
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University of California, Irvine Department of Chemistry. (n.d.). 1H NMR spectra are shown below for a single diastereomer of 2-phenyl-1-cyclohexanol. [Link]
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